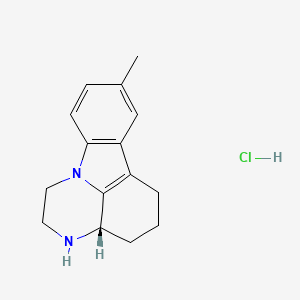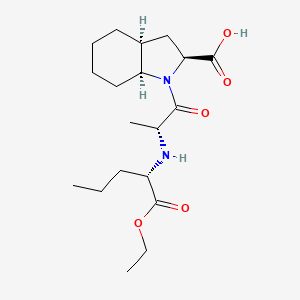
Carquejol
Descripción general
Descripción
Carquejol, known by its International Union of Pure and Applied Chemistry name as 5-methylidene-6-prop-1-en-2-ylcyclohex-2-en-1-ol, is a monoterpenoid based on the rare o-menthane skeleton. It is a distinctive component of the essential oil obtained from the aerial parts of Baccharis trimera, a medicinal plant native to South America .
Mecanismo De Acción
Target of Action
Carquejol, a monoterpenoid based on the rare o-menthane skeleton , is a primary constituent of the essential oil obtained from the Baccharis species . The ent-clerodane diterpenes, common in the species of carqueja, are known for their biological activities, such as insect antifeedant effects and action as possible novel opioid receptor probes . This suggests that the opioid receptors could be a potential target of this compound.
Análisis Bioquímico
Biochemical Properties
Carquejol interacts with various enzymes, proteins, and other biomolecules. It is characterized by using Fourier Transform infrared (FT-IR) and Raman (FT-Raman), Ultraviolet-Visible (UV Visible), Electronic Circular Dichroism (ECD), Mass, Hydrogen and Carbon Nuclear Magnetic Resonance (1H and 13C NMR) and 2D e 1H 1H gCOSY, 1H 13CgHSQC, 1H 13CgHMBC spectroscopies .
Cellular Effects
It is known that it influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The force fields for the most stable configurations were computed using the hybrid B3LYP method and the 6-31G* and 6-311þþ G** basis sets .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways, including any enzymes or cofactors that it interacts with. This also includes any effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Carquejol can be synthesized through various methods, including the distillation of essential oils from Baccharis trimera. The process involves the extraction of the plant material using solvents, followed by distillation to isolate the compound .
Industrial Production Methods: In industrial settings, this compound is typically obtained through steam distillation of the plant’s aerial parts. The plant material is subjected to steam, which helps in releasing the essential oils. The steam and oil mixture is then condensed, and the oil is separated from the water .
Análisis De Reacciones Químicas
Types of Reactions: Carquejol undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into more saturated compounds.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and acids can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted compounds with different functional groups .
Aplicaciones Científicas De Investigación
Carquejol has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other complex organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its therapeutic potential in treating various ailments, such as gastrointestinal disorders and diabetes.
Industry: Utilized in the production of essential oils and fragrances
Comparación Con Compuestos Similares
Carquejol is unique among monoterpenoids due to its rare o-menthane skeleton. Similar compounds include:
Carquejyl Acetate: Another monoterpenoid found in Baccharis trimera, known for its distinct chemical structure and properties.
Ledol: A sesquiterpenoid with similar biological activities but different structural features.
Spathulenol: A sesquiterpenoid with comparable applications in essential oils and fragrances.
This compound stands out due to its specific molecular structure and the unique biological activities it exhibits, making it a valuable compound in various fields of research and industry.
Propiedades
IUPAC Name |
5-methylidene-6-prop-1-en-2-ylcyclohex-2-en-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-7(2)10-8(3)5-4-6-9(10)11/h4,6,9-11H,1,3,5H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBYONFNNEHVJSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1C(C=CCC1=C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30946528 | |
| Record name | 5-Methylidene-6-(prop-1-en-2-yl)cyclohex-2-en-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30946528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23734-06-7 | |
| Record name | o-Mentha-1(7),4,8-trien-3-ol, (2R,3S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023734067 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Methylidene-6-(prop-1-en-2-yl)cyclohex-2-en-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30946528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is carquejol and where is it found?
A1: this compound is a natural organic compound primarily found in the essential oil of Baccharis species, particularly Baccharis trimera, a plant commonly known as "carqueja" in Brazil. [, , ] This plant is known for its traditional use in Brazilian folk medicine. []
Q2: What is the chemical structure of this compound?
A2: this compound is a bicyclic monoterpene with the IUPAC name cis-(2S)-isopropenyl-3-methylene-cyclohex-4-en-1-ol. [, ] Although a full spectroscopic characterization is available in the literature [], the provided abstracts do not contain specific spectroscopic data like NMR shifts or IR frequencies.
Q3: What is the absolute configuration of this compound?
A3: The absolute configuration of this compound has been determined as 2R, 3S. This was achieved through correlation with (-)-cis-o-menthane derived from both this compound and (+)-verbenene, a compound with a known absolute configuration. []
Q4: Have any derivatives of this compound been synthesized and studied?
A4: Yes, researchers have synthesized and studied various derivatives of this compound, including carquejyl acetate, dihydrothis compound, and isocarquejanone. [, , , ] One study focused on 2-isopropenyl-3-methylphenol, also referred to as carquejiphenol, exploring its potential medicinal applications. []
Q5: How does the structure of dihydrothis compound affect its properties?
A5: Dihydrothis compound, particularly its acetate derivative, exhibits a unique characteristic due to the presence of two double bonds forming a helical system. This helical arrangement influences the conformation of the isopropenyl group, resulting in a high Δϵ value in the circular dichroism (CD) curve. []
Q6: What are the conformational preferences of this compound and its reduced forms?
A6: NMR studies indicate that this compound and its reduced derivatives, all possessing an all-cis configuration, favor a conformation where the hydroxyl (or acetoxyl) group occupies an axial position and the isopropenyl (or isopropyl) group is equatorial. This preference persists even after the exo-methylene group undergoes reduction to a methyl group. []
Q7: What is the composition of the essential oil obtained from Baccharis trimera?
A7: The essential oil of Baccharis trimera is primarily composed of carquejyl acetate (ranging from 38% to 73% depending on the geographical origin). [, ] Other identified compounds include this compound itself, ledol, β-pinene, palustrol, germacrene D, and various sesquiterpenes. [, ] Notably, the essential oil composition exhibits consistency across different geographical locations within southern Brazil, indicating a similar chemotype. []
Q8: What research has been conducted on the pharmacological effects of this compound?
A8: Several studies have investigated the pharmacological properties of this compound and its derivatives. These studies explored its potential use as an insecticide and repellent against Acanthoscelides obtectus, a common bean pest. [] Additionally, research has been conducted on its pharmacodynamic effects [] and the pharmacological properties of its derivatives. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzoic acid, 2-[4-[2-(1-piperidinyl)ethoxy]benzoyl]-](/img/structure/B3060922.png)
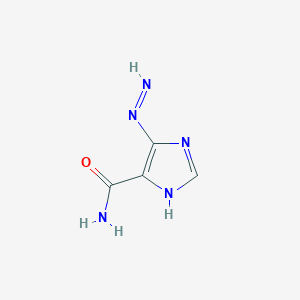
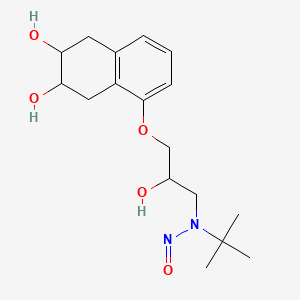
![[(4R,5R,6S,7S,8R,11R,12R,14S,15S)-12-Acetyloxy-4,7-dihydroxy-6-[(1R,2S,6S,9R,11S)-2-hydroxy-11-methyl-5,7,10-trioxatetracyclo[6.3.1.02,6.09,11]dodec-3-en-9-yl]-6,11-dimethyl-3,9-dioxatetracyclo[6.6.1.01,5.011,15]pentadecan-14-yl] (E)-2-methylbut-2-enoate](/img/structure/B3060926.png)
![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(hydroxyamino)pyrimidin-2-one](/img/structure/B3060928.png)
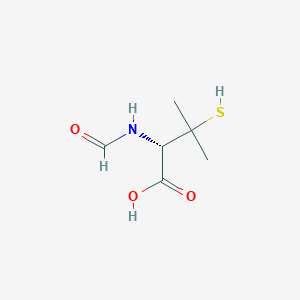
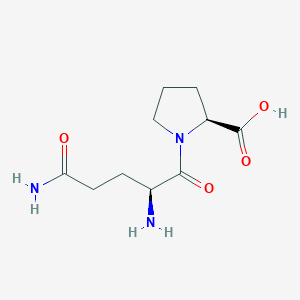

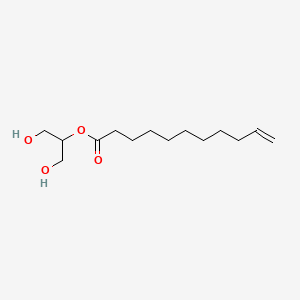
![(2R,3R,4S,5S,6R)-2-[(3E,11E)-1,13-dihydroxytrideca-3,11-dien-5,7,9-triyn-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B3060938.png)
![1-Azabicyclo[2.2.2]octan-3-ol, 3-(10H-phenothiazin-10-ylmethyl)-](/img/structure/B3060939.png)
